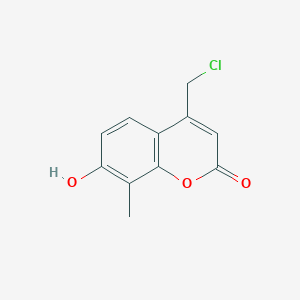
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
Übersicht
Beschreibung
The compound “4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one” likely belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-(chloromethyl)benzyl alcohol” can be synthesized from 4-(chloromethyl)benzoyl chloride .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the chromen-2-one structure), a chloromethyl group (-CH2Cl), a hydroxy group (-OH), and a methyl group (-CH3). The exact structure would depend on the positions of these groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl, hydroxy, and methyl groups. For instance, the chloromethyl group might undergo nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of organic compounds with similar structures include a solid state at room temperature, low solubility in water, and higher solubility in organic solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Derivatives : 4-Hydroxy-2H-chromen-2-ones, including compounds related to 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one, are used as intermediates in the synthesis of various derivatives. For example, alkylation with 2-chloromethyloxirane followed by treatment with different amines leads to the formation of 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones, which are further acylated (Avetisyan, Alvandzhyan, & Avetisyan, 2009).
Crystal Structure Analysis : Studies on the crystal structures of compounds like 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one provide insights into the molecular configurations and potential applications in material sciences (Manolov, Ströbele, & Meyer, 2008).
Biological Activity and Applications
Cytotoxic and Antimicrobial Properties : Certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown significant cytotoxic activity, as well as bactericidal properties, suggesting potential applications in developing new antimicrobial agents (Khan et al., 2003).
Antioxidant Properties : 4-Hydroxycoumarin derivatives, related to the chemical structure , have demonstrated notable antioxidant activity, which could be explored for potential therapeutic applications (Stanchev et al., 2009).
Material Science and Polymer Research
- Dielectric Properties of Polymers : Research into polymers functionalized with coumarone derivatives, including 4-(chloromethyl)-2-oxo-2H-chromen-7-yl variants, has revealed interesting dielectric properties. These findings could inform the development of new materials with specific electronic features (Bezgin, Ayaz, & Demirelli, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZWJIRFMWXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


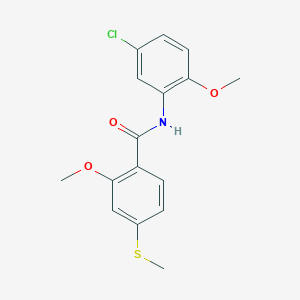
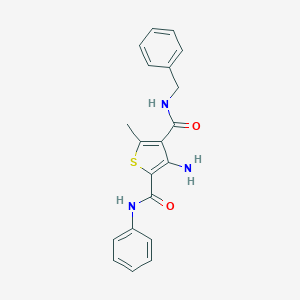
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361350.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361351.png)
![Methyl 3-[(3,4-dimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B361352.png)
![Ethyl 4-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B361361.png)
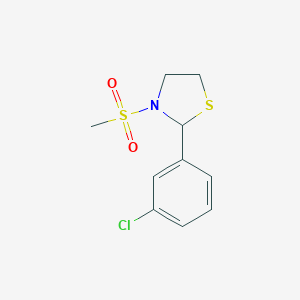
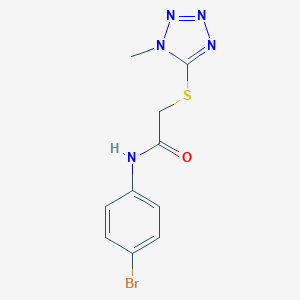
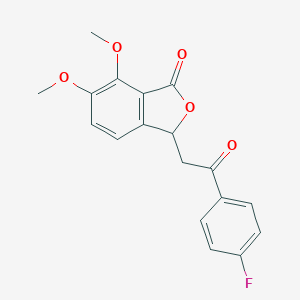
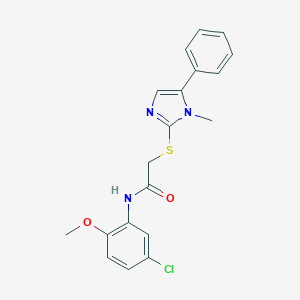
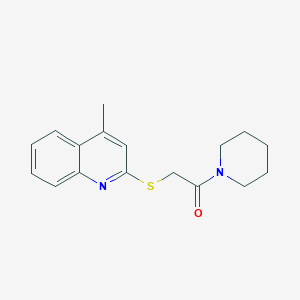
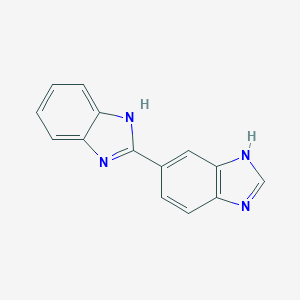
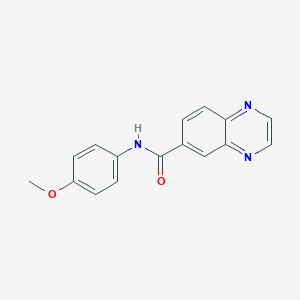
![6-chloro-9-(2,4-dimethoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361450.png)